

# Verosudil Activity & Selectivity Profile

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## Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

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The table below summarizes the inhibitory activity of Verosudil against its primary targets (ROCK1/2) and related kinases, providing a measure of its selectivity [1].

Kinase Target	Ki (nM)	Assay Type
ROCK1	2	Biochemical Kinase Assay [1]
ROCK2	2	Biochemical Kinase Assay [1]
MRCKA	28	Biochemical Kinase Assay [1]
PKA	69	Biochemical Kinase Assay [1]
CAM2A	5855	Biochemical Kinase Assay [1]
PKCT	9322	Biochemical Kinase Assay [1]

Cellular Activity	IC <sub>50</sub> (nM)	Cell Model
Focal Adhesion Disruption	818	Immortalized Human Trabecular Meshwork (HTM) cells [1]
Actin Stress Fiber Disruption	924	Primary Porcine Trabecular Meshwork (PTM) cells [1]

## Experimental Protocols for Key Assays

The following are the detailed methodologies used to obtain the data presented above.

### Biochemical Kinase Assay for Ki Determination

This protocol is used to determine the inhibitor constant (Ki) and measures the compound's direct binding to and inhibition of the kinase enzyme in a cell-free system [2] [3].

- **Objective:** To quantify the potency and selectivity of Verosudil by determining its inhibitory constant (Ki) against ROCK1, ROCK2, and other kinases.
- **Principle:** The assay measures the consumption of ATP by the kinase enzyme using a luminescent signal. In the presence of an effective inhibitor, less ATP is consumed, resulting in higher luminescence [2].
- **Materials:**
  - **Kinases:** Recombinant human ROCK1, ROCK2, PKA, PKC-theta, MRCKA, and CAMK2A [2].
  - **Test Compound:** Verosudil, serially diluted [2].
  - **Assay Kit:** Kinase-Glo Luminescent Kinase Assay Kit (Promega) [2] [3].
  - **Equipment:** 96-well white, flat-bottom, half-area, non-binding assay plates (Corning); plate reader capable of measuring luminescence [2].
- **Procedure:**
  - **Reaction Setup:** Serially diluted Verosudil is combined with the kinase enzyme and its specific substrate in the assay plates [2].
  - **Kinase Reaction:** The reaction is initiated by adding ATP and allowed to proceed for a specified duration [2].
  - **Detection:** The Kinase-Glo reagent is added to terminate the reaction. This reagent produces a luminescent signal proportional to the amount of ATP remaining [2].
  - **Data Analysis:** The luminescence data is used to calculate the IC<sub>50</sub> value (the concentration that inhibits 50% of kinase activity). The Ki value is then derived from the IC<sub>50</sub> using the **Cheng-Prusoff equation**:  $K_i = IC_{50} / (1 + [ATP]/K_m_{ATP})$  [3].

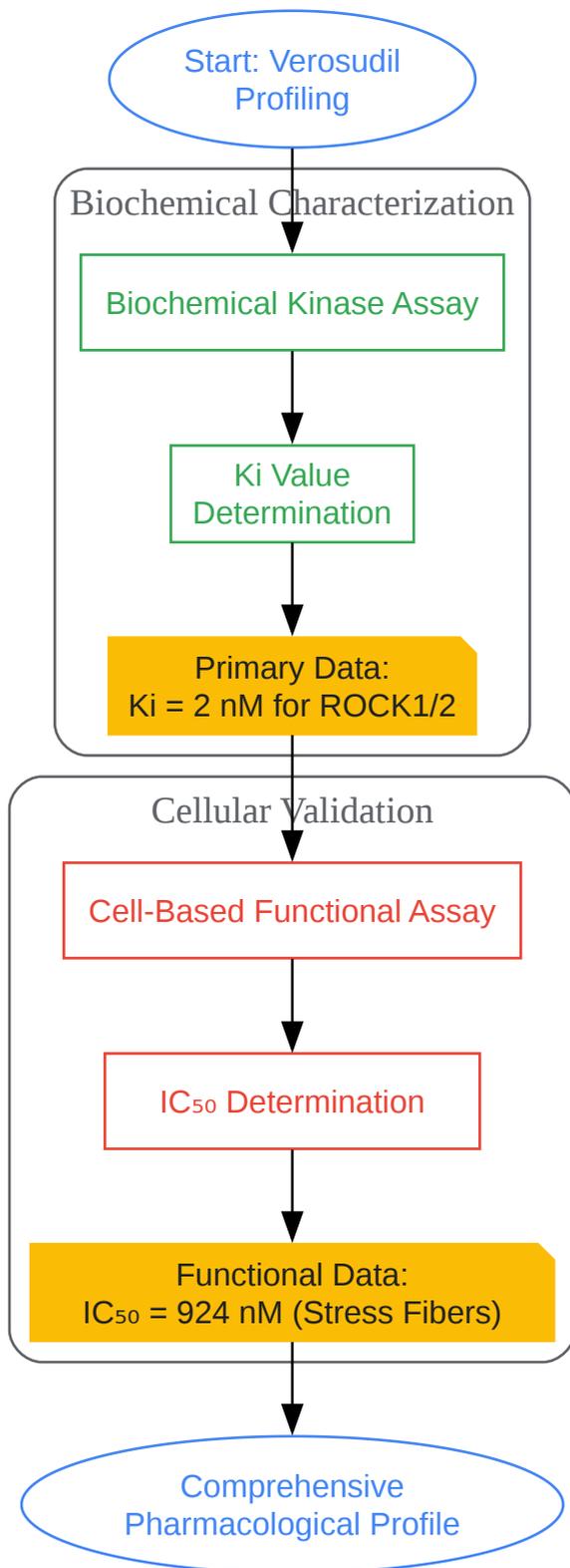
### Cell-Based Assay for Actin Stress Fiber Disruption

This assay evaluates the functional downstream effect of ROCK inhibition in a relevant cellular context.

- **Objective:** To measure the potency of Verosudil in disrupting the actin cytoskeleton in primary Trabecular Meshwork (TM) cells, a key physiological effect [1].

- **Principle:** ROCK inhibition leads to the disassembly of actin stress fibers. This effect is quantified using high-content imaging and analysis of fluorescently-labeled actin [2].
- **Materials:**
  - **Cells:** Primary Porcine Trabecular Meshwork (PTM) cells [2].
  - **Culture Vessels:** Fibronectin-coated, glass-bottom 96-well plates [2].
  - **Staining Reagents:** Alexa Fluor 488 phalloidin (to stain F-actin), Hoechst 33342 (to stain nuclei) [2].
  - **Imaging Equipment:** INCell 1000 imager or similar high-content screening system [2].
- **Procedure:**
  - **Cell Treatment:** PTM cells are incubated with serially diluted Verosudil for 6 hours [2].
  - **Fixation and Staining:** Cells are fixed with formaldehyde, permeabilized, and stained with phalloidin and Hoechst to visualize F-actin and nuclei, respectively [2].
  - **Image Acquisition & Analysis:** Multiple images per well are collected automatically. A custom algorithm analyzes the images to measure the total length of actin stress fibers per cell [2].
  - **Data Analysis:** Dose-response curves are generated, and the IC<sub>50</sub> value (concentration that reduces actin stress fibers by 50%) is calculated using a non-linear regression model [2].

The workflow below visualizes the progression from biochemical characterization to cellular validation of Verosudil's activity.



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## Deeper Insights & Context

- **Mechanism of Action:** The data confirms that Verosudil is a potent dual inhibitor of both ROCK isoforms. The disruption of actin stress fibers and focal adhesions in TM cells is a direct consequence of ROCK inhibition, which leads to relaxation of the trabecular meshwork and is the basis for its use in lowering intraocular pressure in glaucoma [3] [1].
- **Selectivity Interpretation:** The significantly higher  $K_i$  values for kinases like PKA, CAM2A, and PKCT indicate that Verosudil is selective for ROCK over these specific off-target kinases, which is a desirable property for reducing potential side effects [1].

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